REACTION_CXSMILES
|
C(O[C:6](=[O:23])[CH2:7][CH:8]([NH:16][C:17]([O:19][CH2:20][CH:21]=[CH2:22])=[O:18])[CH:9]([O:13]CC)[O:10][CH2:11][CH3:12])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:20]([O:19][C:17](=[O:18])[NH:16][CH:8]1[CH2:7][C:6](=[O:23])[O:13][CH:9]1[O:10][CH2:11][CH3:12])[CH:21]=[CH2:22]
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Name
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3-Allyloxycarbonylamino-4,4-diethoxy-butyric acid tert-butyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC(C(OCC)OCC)NC(=O)OCC=C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The residual triflouroacetic acid is removed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
by azeotroping conditions
|
Type
|
CUSTOM
|
Details
|
The final residue is purified over silica (hexanes/ethyl acetate 80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(NC1C(OC(C1)=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |